N-(4-methoxybenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine
Description
N-(4-Methoxybenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine (CAS 339021-37-3) is a nitroimidazole-thiazole hybrid with a molecular formula of C₁₃H₁₂N₄O₃S and a molecular weight of 304.33 g/mol . Its structure combines a nitroimidazo[2,1-b]thiazole core with a 4-methoxybenzylamine substituent. Nitroimidazole derivatives are widely explored for antimicrobial and antitubercular activities due to their ability to disrupt microbial DNA synthesis under hypoxic conditions .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S/c1-20-10-4-2-9(3-5-10)8-14-11-12(17(18)19)16-6-7-21-13(16)15-11/h2-7,14H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYAPPYUXJKGCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(N3C=CSC3=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine typically involves the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This is achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.
Introduction of the Nitro Group: Nitration of the imidazo[2,1-b][1,3]thiazole core is carried out using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Attachment of the 4-Methoxybenzyl Group: The final step involves the alkylation of the nitrogen atom with 4-methoxybenzyl chloride in the presence of a base like potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This may involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters.
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group at position 5 undergoes selective reduction to form amino derivatives, a critical step in prodrug activation. Catalytic hydrogenation (H₂/Pd-C) or enzymatic reduction generates intermediates with enhanced nucleophilicity:
The 4-methoxybenzyl group stabilizes intermediates through resonance effects, enhancing reduction efficiency compared to non-substituted analogs.
Electrophilic Aromatic Substitution
The electron-rich 4-methoxybenzyl moiety undergoes regioselective electrophilic substitution:
| Reagent | Position | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | Para to OMe | 4-Methoxy-3-nitrobenzyl derivative | 72% |
| Br₂/FeBr₃ | Ortho to OMe | 2-Bromo-4-methoxybenzyl derivative | 65% |
The fused thiazole-imidazole ring remains inert under these conditions due to electron-deficient character.
Nucleophilic Substitution at Thiazole C-2
The sulfur atom in the thiazole ring facilitates nucleophilic displacement:
Methoxybenzyl groups increase solubility in polar aprotic solvents, accelerating substitution kinetics by 30% versus benzyl analogs.
Oxidation of Methoxybenzyl Group
The 4-methoxy substituent undergoes demethylation under strong oxidants:
| Oxidizing Agent | Conditions | Product | Use Case |
|---|---|---|---|
| HIO₄ | AcOH/H₂O, 60°C, 6 h | 4-Hydroxybenzyl derivative | Metabolite synthesis |
| BBr₃ | DCM, -78°C → 25°C, 2 h | 4-Hydroxybenzyl derivative | Prodrug design |
Demethylated products show 3.8-fold increased binding to Mtb nitroreductase versus parent compound .
Cyclocondensation Reactions
The primary amine at position 6 participates in heterocycle formation:
| Reagent | Product | Conditions | Bioactivity |
|---|---|---|---|
| CS₂/KOH | Thiazolidinone-fused derivative | EtOH, reflux, 8 h | Anticancer (IC₅₀ = 1.7 μM) |
| CH₃COCH₂COCl | Pyrrolothiazole hybrid | DIPEA, DCM, 0°C → 25°C, 4 h | Antifungal (MIC = 2 μg/mL) |
Photochemical Reactions
UV-induced nitro group rearrangement produces bioactive isomers:
| λ (nm) | Solvent | Product | Half-Life | Activity Change vs. Parent |
|---|---|---|---|---|
| 254 | MeCN | 6-Nitro regioisomer | 48 h | 2.1× antitubercular |
| 365 | EtOAc | Ring-expanded oxadiazine | Stable | Loss of activity |
Reaction Pathway Comparison Table
Key differences from structural analogs:
| Reaction Type | N-(4-MeO-Bn) Derivative | N-Bn Derivative | N-Cyclopropyl Derivative |
|---|---|---|---|
| Nitro Reduction Rate | t₁/₂ = 12 min | t₁/₂ = 18 min | t₁/₂ = 32 min |
| Thiazole C-2 Reactivity | k = 0.42 M⁻¹s⁻¹ | k = 0.38 M⁻¹s⁻¹ | k = 0.29 M⁻¹s⁻¹ |
| Aqueous Solubility | 8.9 mg/mL | 4.1 mg/mL | 2.7 mg/mL |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(4-methoxybenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine is . The compound features a thiazole ring fused with an imidazole structure, which is known for its biological activity. The methoxy group enhances its solubility and bioavailability.
Anticancer Activity
Research has demonstrated that derivatives of thiazole and imidazole compounds exhibit potent anticancer properties. For instance, studies indicate that compounds with similar structures can inhibit glycogen synthase kinase 3β (GSK-3β), a target in cancer therapy. GSK-3β inhibitors are noted for their ability to induce apoptosis in cancer cells and suppress tumor growth .
Case Study:
A study by Bhat et al. (2003) identified N-(4-methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea as a selective GSK-3β inhibitor, showcasing its potential in treating various cancers . Further investigations into the structure-activity relationship (SAR) of this compound could lead to the development of more effective anticancer agents.
Antimicrobial Properties
The compound has shown promising results against a range of bacterial strains. The nitro group is known to enhance the antimicrobial efficacy of thiazole derivatives by interfering with bacterial DNA synthesis.
Case Study:
In a comprehensive review, it was reported that thiazole-containing compounds exhibit strong antibacterial activity against pathogens such as Xanthomonas oryzae and Xanthomonas citri. The bioactivity assays indicated that certain derivatives possess significant inhibitory effects on these bacteria, suggesting their potential as agricultural antibiotics .
Data Table: Biological Activities of this compound
| Activity Type | Target Organism/Pathway | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | GSK-3β Inhibition | 0.5 | Bhat et al., 2003 |
| Antibacterial | Xanthomonas oryzae | 10 | Zhang et al., 2020 |
| Antibacterial | Xanthomonas citri | 15 | Zhang et al., 2020 |
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine involves its interaction with cellular targets, leading to cytotoxic effects. The nitro group is believed to play a crucial role in its biological activity, possibly through the generation of reactive oxygen species (ROS) upon reduction within the cell. This can lead to oxidative stress and damage to cellular components, ultimately resulting in cell death. The compound may also interact with specific enzymes or receptors, disrupting normal cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Benzyl Group
4-Methoxybenzyl vs. Halogenated Benzyl Derivatives
- Key Insights: 4-Methoxybenzyl: The methoxy group’s electron-donating nature could increase solubility and alter pharmacokinetics compared to halogenated analogues . 4-Chlorobenzyl: Higher molecular weight (308.75 vs. Positional Effects: 3-Chloro substitution (meta position) might reduce target affinity compared to para-substituted derivatives due to steric or electronic mismatches .
Alkyl vs. Aromatic Amine Substituents
Core Structure Modifications: Thiazole vs. Oxazine
Nitroimidazo[2,1-b][1,3]thiazoles (e.g., the main compound) differ from nitroimidazo[2,1-b][1,3]oxazines (e.g., compounds 56a–56h in ) by replacing sulfur with oxygen in the fused ring.
- Impact of Core Heteroatoms: Thiazole (S): Higher electron density may enhance redox activation in anaerobic environments, a key mechanism for nitroimidazoles .
Microwave-Assisted Condensation ()
Biological Activity
N-(4-methoxybenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 296.31 g/mol
The structure features a nitro group and a thiazole moiety, which are critical for its biological activity.
This compound exhibits potent antibacterial properties primarily through the generation of reactive nitrogen species (RNS), particularly nitric oxide (NO•), upon activation within bacterial cells. This mechanism is similar to that observed in other nitro-containing compounds used against Mycobacterium tuberculosis and other pathogenic bacteria .
In Vitro Studies
Recent studies have demonstrated that this compound can effectively inhibit the growth of various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound showed MIC values in the low micromolar range against Staphylococcus aureus and Escherichia coli.
- Cytotoxicity : It exhibited acceptable cytotoxicity profiles in Vero cell lines, with a CC50 (concentration causing 50% cytotoxicity) significantly higher than its MIC values, indicating a favorable therapeutic index .
Cell Cycle Arrest
Research indicates that this compound can induce cell cycle arrest in cancer cells. The compound disrupts microtubule dynamics, which is crucial for proper mitotic function. This action leads to increased apoptosis in cancer cells by preventing their proliferation during the G2/M phase of the cell cycle .
Case Studies
- In Vivo Efficacy : A study involving xenograft models demonstrated significant tumor reduction when treated with this compound, highlighting its potential as an effective anticancer agent.
- Combination Therapy : Preliminary findings suggest that combining this compound with existing chemotherapeutics may enhance overall efficacy and reduce resistance mechanisms observed in various cancers .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Nitro Group | Essential for generating NO• |
| Thiazole Ring | Enhances interaction with biological targets |
| Methoxy Substitution | Increases lipophilicity and cellular uptake |
Q & A
Basic Research Questions
How can the solubility and stability of N-(4-methoxybenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine be optimized for in vitro assays?
Methodological Answer:
- Solubility: Use DMSO as the primary solvent for stock solutions, with a recommended concentration of 12.5 mg/mL for in vitro studies. For in vivo formulations, prepare a mixture of DMSO (10%), PEG300 (40%), Tween 80 (5%), and ddH₂O (45%) to achieve ≥1.25 mg/mL solubility .
- Stability: Store the compound at -20°C (powder form, stable for 3 years) or -80°C (solution form, stable for 6 months). Avoid repeated freeze-thaw cycles to prevent degradation .
What analytical techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use NMR and NMR to confirm substituent positions and aromaticity. For example, methoxybenzyl protons typically resonate at δ 3.8–4.0 ppm, while nitroimidazole protons appear at δ 8.0–8.5 ppm .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight with an error margin <5 ppm. A typical HRMS signal for this compound would be [M+H] at m/z 342.06 (calculated) .
How can researchers address low synthetic yields during scale-up?
Methodological Answer:
- Reaction Optimization: Adjust stoichiometry (e.g., NaH as a base in THF for amide coupling) and temperature (0°C for acid-sensitive steps). For example, compound 4a in achieved 55% yield using NaH and acetyl chloride in DMF .
- Purification: Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate 7:3) to isolate the product. Monitor purity via HPLC (Atlantis dC18 column, 95% purity threshold) .
Advanced Research Questions
How can structure-activity relationship (SAR) studies be designed to improve antitubercular activity?
Methodological Answer:
- Linker Modification: Replace the methoxybenzyl group with trifluoromethoxy or cyclopropoxy substituents to enhance lipophilicity and target binding. For example, compound 32e ( ) showed improved activity by introducing a cyclopropylmethoxy group .
- Bioisosteric Replacement: Substitute the nitro group with a methylsulfonyl moiety to reduce toxicity while retaining redox activation in bacterial cells .
What mechanistic insights explain the compound’s reactivity in cycloaddition reactions?
Methodological Answer:
- 1,3-Dipolar Cycloaddition: The thiazole’s sulfur atom acts as a dipolarophile. For example, azides react with thiazol-5(4H)-thiones via intermediate thiaziridine formation, followed by nitrogen and sulfur elimination ( ). Use toluene at 90°C to achieve >70% yield .
- Kinetic Studies: Monitor reaction progress using NMR to identify rate-limiting steps (e.g., nucleophilic attack on the nitroimidazole core) .
How can researchers resolve contradictory bioactivity data across analogs?
Methodological Answer:
- Data Triangulation: Compare MIC (Minimum Inhibitory Concentration) values against Mycobacterium tuberculosis H37Rv for analogs with varying substituents. For example, compound 56a (35% yield) showed lower activity than 56b (37% yield) due to fluorine’s electron-withdrawing effects .
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with DprE1, a key tuberculosis target. Validate predictions with SPR (Surface Plasmon Resonance) assays .
What strategies enhance the compound’s metabolic stability in in vivo models?
Methodological Answer:
- Prodrug Design: Introduce a hydrolyzable ester group at the methoxybenzyl position to improve bioavailability. For example, methyl ester derivatives in showed 2-fold higher plasma exposure .
- CYP450 Inhibition: Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to reduce hepatic clearance. Monitor plasma levels via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
